molecular formula C11H11N3 B1358565 3-Pyrimidin-2-ylbenzylamine CAS No. 910036-92-9

3-Pyrimidin-2-ylbenzylamine

Cat. No. B1358565
CAS RN: 910036-92-9
M. Wt: 185.22 g/mol
InChI Key: MXSXDKVANPZCBQ-UHFFFAOYSA-N
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Description

3-Pyrimidin-2-ylbenzylamine is an organic compound with the empirical formula C11H11N3 . It has a molecular weight of 185.23 .


Molecular Structure Analysis

The molecular structure of 3-Pyrimidin-2-ylbenzylamine can be represented by the SMILES string NCc1cccc(c1)-c2ncccn2 . The InChI representation is 1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 .


Physical And Chemical Properties Analysis

3-Pyrimidin-2-ylbenzylamine has a molecular weight of 185.23 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 3-Pyrimidin-2-ylbenzylamine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potentially useful in the treatment of various inflammatory conditions.

Antioxidant Applications

Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, which may help prevent a variety of health conditions, including heart disease and cancer.

Antimicrobial Applications

Pyrimidines have demonstrated antimicrobial properties, making them effective against a variety of bacterial, viral, and fungal infections . This makes them a potential candidate for the development of new antimicrobial drugs.

Anticancer Applications

Pyrimidines have shown promise in the field of oncology . They have been found to exhibit anticancer activity, and their structure-activity relationships (SARs) have been studied extensively . Pyrimidines are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .

Drug Discovery

3-Pyrimidin-2-ylbenzylamine is a versatile chemical compound used in scientific research. It possesses diverse applications, from drug discovery to materials synthesis. Its structural versatility allows for the generation of structurally diverse derivatives, which can be used to develop new effective drugs .

Materials Synthesis

In addition to its applications in drug discovery, 3-Pyrimidin-2-ylbenzylamine is also used in materials synthesis. Its unique chemical properties make it a valuable compound in the creation of new materials with potential applications in various industries.

Safety And Hazards

The safety data sheet for 3-Pyrimidin-2-ylbenzylamine suggests that it should be handled with care. Users should wash their face, hands, and any exposed skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Future Directions

While specific future directions for 3-Pyrimidin-2-ylbenzylamine are not mentioned in the search results, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

(3-pyrimidin-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSXDKVANPZCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640279
Record name 1-[3-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrimidin-2-ylbenzylamine

CAS RN

910036-92-9
Record name 1-[3-(Pyrimidin-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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